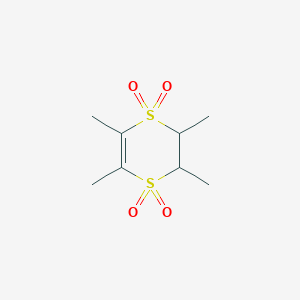
CID 78063244
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78063244 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063244 involves several steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions: CID 78063244 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type and conditions. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
CID 78063244 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be studied for its potential effects on biological systems, including enzyme inhibition or activation. In medicine, this compound could be explored for its therapeutic potential in treating specific diseases. Additionally, its unique properties make it valuable in industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of CID 78063244 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in biological activity, such as enzyme inhibition or receptor modulation
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78063244 include those with analogous chemical structures or reactivity. These compounds may share certain properties but differ in specific aspects, such as potency, selectivity, or stability.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties
Properties
Molecular Formula |
C11H16ClO2Si |
|---|---|
Molecular Weight |
243.78 g/mol |
InChI |
InChI=1S/C11H16ClO2Si/c1-11(2,3)14-13-9-15(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
MDOQKWISTOPMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC[Si](C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
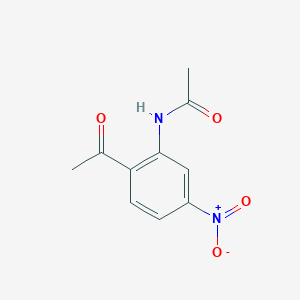

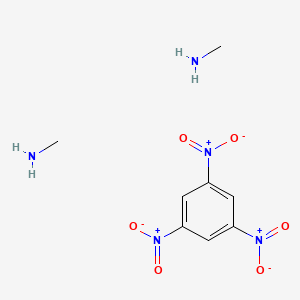

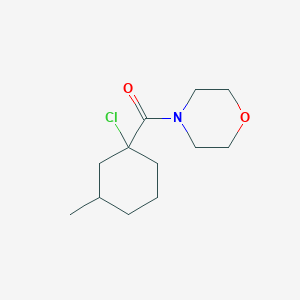
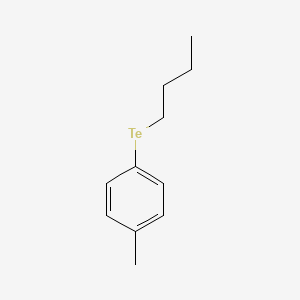
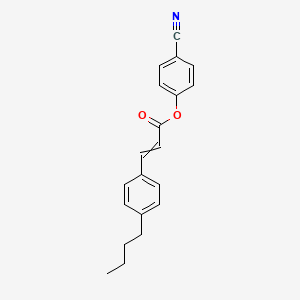
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)

